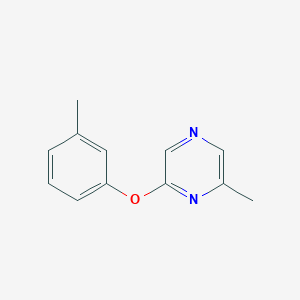

2-methyl-6-(3-methylphenoxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

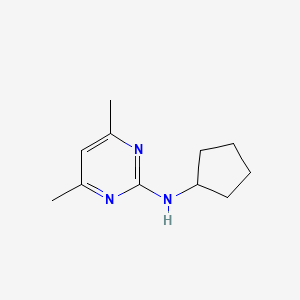

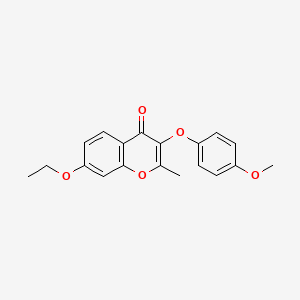

“2-methyl-6-(3-methylphenoxy)pyrazine” is a hypothetical compound that belongs to the class of organic compounds known as pyrazines . Pyrazines are compounds containing a pyrazine ring, which is a six-membered aromatic heterocycle, that consists of two nitrogen atoms (N) and four carbon atoms © .

Synthesis Analysis

While specific synthesis methods for “2-methyl-6-(3-methylphenoxy)pyrazine” are not available, pyrazines can be synthesized chemically or biologically . For instance, Agrobacterium radiobacter, which degrades pyrazine, has been used to hydroxylate 2-methyl-, 2-ethyl- and 2,3-dimethylpyrazine .Molecular Structure Analysis

The molecular structure of “2-methyl-6-(3-methylphenoxy)pyrazine” would be based on the pyrazine core, which is a six-membered ring with two nitrogen atoms . The exact structure would depend on the positions of the methyl and phenoxy groups.Chemical Reactions Analysis

Pyrazines can undergo a variety of chemical reactions. In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved . Bacteria have been isolated, which are able to use various substituted pyrazines as a sole carbon and energy source .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-6-(3-methylphenoxy)pyrazine” would depend on its exact structure. For example, 2-Methoxy-6-methylpyrazine has a density of 1.1±0.1 g/cm3, boiling point of 170.6±35.0 °C at 760 mmHg, and vapour pressure of 1.9±0.3 mmHg at 25°C .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antimycobacterial Activity

Pyrazine derivatives, including “2-methyl-6-(3-methylphenoxy)pyrazine”, have shown antimycobacterial activities . For instance, Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate and 5-[(3-methoxyphenyl) sulfanyl]pyrazine-2-carboxamide showed high in vitro activity against M. tuberculosis H37Rv .

Antibacterial Activity

Pyrazine compounds have also demonstrated antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

In addition to their antibacterial properties, pyrazine compounds have shown antifungal activities . This suggests their potential use in the treatment of fungal infections.

Antioxidation Compounds

Pyrazine derivatives have been used as antioxidation compounds . They can help protect cells from damage caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Ligands in Complex Formation

Schiff bases, which can be derived from pyrazine compounds, have been used as ligands in complex formation with some metal ions . This makes them useful in various chemical reactions and processes.

Antidiabetic Activity

Some pyrazine derivatives have shown antidiabetic activities . For example, Glipizide, a known anti-diabetic agent, is a synthesized pyrazine derivative .

Diuretic Activity

Pyrazine derivatives have also been used as diuretics . Amiloride, a diuretic, is a synthesized pyrazine derivative .

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazine derivatives are known to interact with various biological targets due to their structural diversity .

Mode of Action

Pyrazines, in general, can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Pyrazine derivatives are known to exhibit a wide range of biological functions, including antibacterial, antiviral, and anticancer properties . They are often used as pharmaceuticals and are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .

Result of Action

Given the diverse biological activities of pyrazine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl-6-(3-methylphenoxy)pyrazine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

2-methyl-6-(3-methylphenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-3-5-11(6-9)15-12-8-13-7-10(2)14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOAZBAVQNZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC(=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(3-methylphenoxy)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6429372.png)

![methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429381.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6429385.png)

![7-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6429402.png)

![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429418.png)

![(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429428.png)

![4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6429454.png)